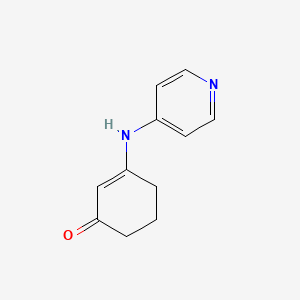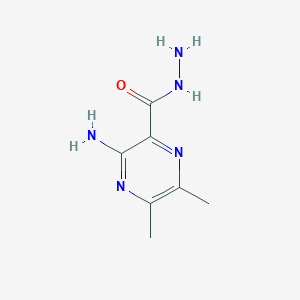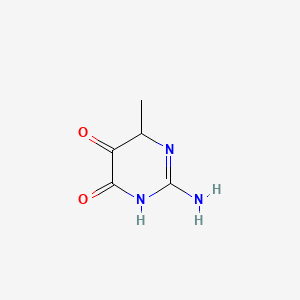![molecular formula C6H5BrN4O B13100505 2-Bromo-7-methyl-1H-imidazo[4,5-d]pyridazin-4(5H)-one](/img/structure/B13100505.png)
2-Bromo-7-methyl-1H-imidazo[4,5-d]pyridazin-4(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-7-methyl-1H-imidazo[4,5-d]pyridazin-4(5H)-one is a heterocyclic compound that belongs to the imidazo[4,5-d]pyridazinone family. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Métodos De Preparación
The synthesis of 2-Bromo-7-methyl-1H-imidazo[4,5-d]pyridazin-4(5H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate intermediates under specific reaction conditions. For instance, the reaction of 2-bromo-3-methylpyridazine with formamide under reflux conditions can yield the desired imidazo[4,5-d]pyridazinone structure . Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity.
Análisis De Reacciones Químicas
2-Bromo-7-methyl-1H-imidazo[4,5-d]pyridazin-4(5H)-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with different nucleophiles under suitable conditions, leading to a variety of derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to yield dehalogenated products.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include nucleophiles like amines, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
2-Bromo-7-methyl-1H-imidazo[4,5-d]pyridazin-4(5H)-one has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a lead compound in drug discovery programs targeting various diseases.
Industry: The compound’s derivatives are used in the development of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2-Bromo-7-methyl-1H-imidazo[4,5-d]pyridazin-4(5H)-one involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to modulation of biological pathways. For example, it may inhibit kinases involved in cell proliferation, thereby exhibiting anticancer activity. The exact molecular targets and pathways depend on the specific biological context and the compound’s derivatives .
Comparación Con Compuestos Similares
2-Bromo-7-methyl-1H-imidazo[4,5-d]pyridazin-4(5H)-one can be compared with other similar compounds such as:
2-Bromo-1H-imidazo[4,5-b]pyridine: Another brominated imidazo compound with different substitution patterns and biological activities.
7-Methyl-1H-imidazo[4,5-d]pyridazin-4(5H)-one: Lacks the bromine atom, leading to different reactivity and applications.
2-Phenyl-1H-imidazo[4,5-b]pyridine: Contains a phenyl group instead of a bromine atom, resulting in distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C6H5BrN4O |
|---|---|
Peso molecular |
229.03 g/mol |
Nombre IUPAC |
2-bromo-4-methyl-1,6-dihydroimidazo[4,5-d]pyridazin-7-one |
InChI |
InChI=1S/C6H5BrN4O/c1-2-3-4(5(12)11-10-2)9-6(7)8-3/h1H3,(H,8,9)(H,11,12) |
Clave InChI |
PKSJIJDQHKYRAW-UHFFFAOYSA-N |
SMILES canónico |
CC1=NNC(=O)C2=C1N=C(N2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![16-Pyridin-1-ium-1-ylhexadecyl 4-[4-(16-pyridin-1-ium-1-ylhexadecoxycarbonyl)phenyl]benzoate;dibromide](/img/structure/B13100425.png)
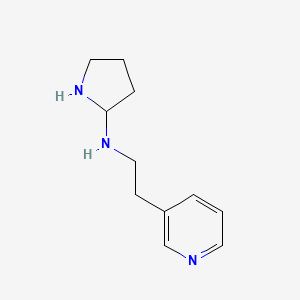
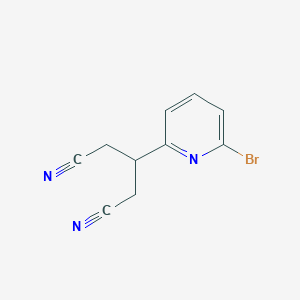

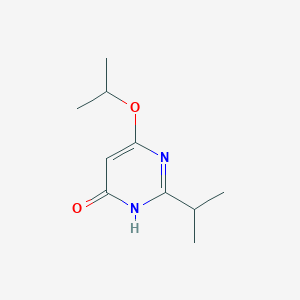

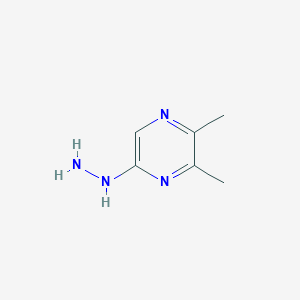
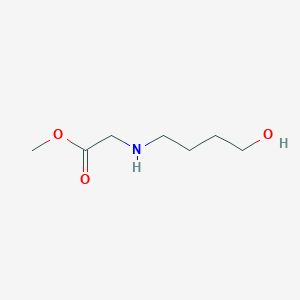

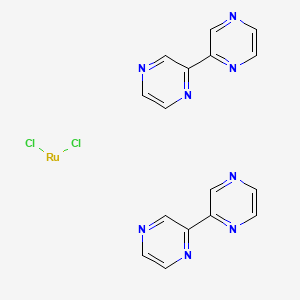
![N-(tert-Butyl)-2-cyclopropyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide](/img/structure/B13100482.png)
